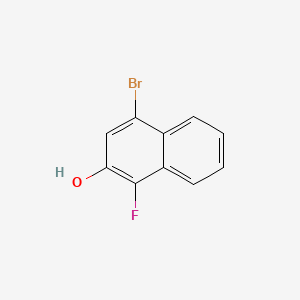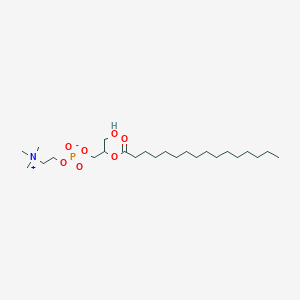![molecular formula C18H17FIN3O3 B13901690 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring, a fluoro substituent, and an isoquinoline core. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.
準備方法
The synthesis of 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluoro and ethyl substituents. The isoquinoline core is then constructed, and the final steps involve the introduction of the methoxy and iodo groups, as well as the carbonitrile functionality. Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The iodo group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential as a drug candidate due to its ability to inhibit specific enzymes or receptors, which could lead to therapeutic applications.
Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.
作用機序
The mechanism of action of 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in this mechanism can vary depending on the specific target and the context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile stands out due to its unique combination of structural features. Similar compounds may include other isoquinoline derivatives or pyrrolidine-containing molecules, but the specific arrangement of substituents in this compound gives it distinct properties and potential applications. Some similar compounds include:
- 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide
- 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxylate
These compounds share some structural similarities but differ in specific functional groups, which can lead to variations in their biological activity and applications.
特性
分子式 |
C18H17FIN3O3 |
|---|---|
分子量 |
469.2 g/mol |
IUPAC名 |
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C18H17FIN3O3/c1-3-10-14(23-17(24)16(10)19)8-26-18-12-5-15(25-2)9(6-21)4-11(12)13(20)7-22-18/h4-5,7,10,14,16H,3,8H2,1-2H3,(H,23,24)/t10-,14+,16-/m0/s1 |
InChIキー |
LHUKSNPBZHHWSK-JJMVLAAESA-N |
異性体SMILES |
CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=C2C=C(C(=C3)C#N)OC)I |
正規SMILES |
CCC1C(NC(=O)C1F)COC2=NC=C(C3=C2C=C(C(=C3)C#N)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)


![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)


![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)



![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)

![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)

